REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=C(C(C)C(O)=O)C=C[CH:7]=1.B.[CH2:14]1[CH2:18][O:17][CH2:16][CH2:15]1.[CH2:19]1COC[CH2:20]1>>[F:1][C:2]1[CH:7]=[C:14]([CH:18]([OH:17])[CH2:19][CH3:20])[CH:15]=[CH:16][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(C(=O)O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.16 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 1:1 THF/H2O (5 mL)
|
Type
|
ADDITION
|
Details
|
solid K2CO3 was added until the mixture
|
Type
|
CUSTOM
|
Details
|
separated into two layers, which
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×5 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O (15 mL) and sat. aq. NaCl (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.446 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |